molecular formula C8H15NO B12563946 (2S)-2-Hydroxy-2,5-dimethylhexanenitrile CAS No. 192568-02-8

(2S)-2-Hydroxy-2,5-dimethylhexanenitrile

Cat. No.: B12563946
CAS No.: 192568-02-8
M. Wt: 141.21 g/mol
InChI Key: PLCIHCBMYXZOLC-QMMMGPOBSA-N
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Description

(2S)-2-Hydroxy-2,5-dimethylhexanenitrile is an organic compound characterized by its unique structure, which includes a hydroxyl group and a nitrile group attached to a hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Hydroxy-2,5-dimethylhexanenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethylhexane and a suitable hydroxylating agent.

    Hydroxylation: The hydroxylation of 2,5-dimethylhexane can be achieved using reagents like osmium tetroxide or hydrogen peroxide in the presence of a catalyst.

    Nitrile Formation:

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-Hydroxy-2,5-dimethylhexanenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in ether, catalytic hydrogenation with palladium on carbon.

    Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.

Major Products Formed:

    Oxidation: Ketones or aldehydes.

    Reduction: Primary amines.

    Substitution: Halides or other substituted derivatives.

Scientific Research Applications

(2S)-2-Hydroxy-2,5-dimethylhexanenitrile has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (2S)-2-Hydroxy-2,5-dimethylhexanenitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways Involved: It can modulate biochemical pathways related to metabolism, signal transduction, or cellular regulation.

Comparison with Similar Compounds

    2-Hydroxy-2-methylhexanenitrile: Similar structure but with a single methyl group.

    2-Hydroxy-2,5-dimethylpentanenitrile: Similar structure but with a shorter carbon chain.

    2-Hydroxy-2,5-dimethylheptanenitrile: Similar structure but with a longer carbon chain.

Properties

CAS No.

192568-02-8

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

(2S)-2-hydroxy-2,5-dimethylhexanenitrile

InChI

InChI=1S/C8H15NO/c1-7(2)4-5-8(3,10)6-9/h7,10H,4-5H2,1-3H3/t8-/m0/s1

InChI Key

PLCIHCBMYXZOLC-QMMMGPOBSA-N

Isomeric SMILES

CC(C)CC[C@@](C)(C#N)O

Canonical SMILES

CC(C)CCC(C)(C#N)O

Origin of Product

United States

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